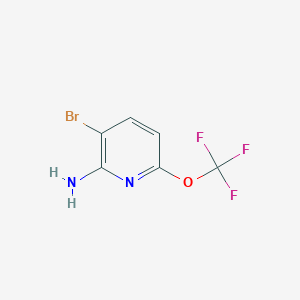

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine

Description

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a trifluoromethoxy group at position 6, and an amine group at position 2 (molecular formula: C₆H₄BrF₃N₂O; molecular weight: 273.01 g/mol) . This compound is part of a broader class of substituted pyridines, which are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom offers a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-6-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(12-5(3)11)13-6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZRJFLWYWRFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium phosphate and solvents like 1,4-dioxane and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions or functional groups, impacting reactivity and applications:

Key Observations :

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Effects : The trifluoromethoxy group (OCF₃) is a stronger electron-withdrawing group compared to CF₃ or CHF₂, lowering the pKa of the amine group and influencing solubility .

- Molecular Weight and Lipophilicity : Compounds with CF₃ or CHF₂ groups exhibit lower molecular weights and higher logP values compared to OCF₃ derivatives, favoring blood-brain barrier penetration .

- Thermal Stability : Trifluoromethoxy-substituted pyridines demonstrate superior thermal stability over chloro- or fluoro-analogues, making them suitable for high-temperature synthetic processes .

Data Tables

Biological Activity

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C6H4BrF3N2O

- Molecular Weight : 227.01 g/mol

- CAS Number : 54758835

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group is known to enhance binding affinity and selectivity towards certain enzymes and receptors.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, including those associated with cell division and apoptosis.

- Receptor Modulation : It may modulate the activity of various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 10.0 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several fluorinated pyridine derivatives, including this compound, against resistant bacterial strains. The findings highlighted its superior activity compared to traditional antibiotics, suggesting a potential role in treating multidrug-resistant infections .

- Anticancer Research : Another study investigated the effects of this compound on cancer cell proliferation and apoptosis induction in vitro. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis in HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.